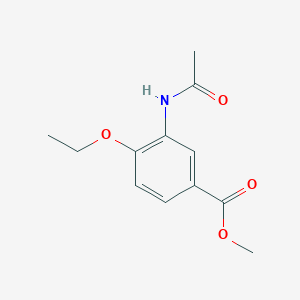

Methyl 3-acetamido-4-ethoxybenzoate

説明

Contextualization within Benzoic Acid Derivatives and Synthetic Organic Chemistry

Methyl 3-acetamido-4-ethoxybenzoate is a derivative of benzoic acid, a fundamental structural motif in organic chemistry. Benzoic acid and its derivatives are a class of compounds that have garnered significant attention due to their wide-ranging applications in various fields, including pharmaceuticals, agrochemicals, and materials science. molaid.comnih.gov The versatility of the benzoic acid scaffold allows for the introduction of various functional groups onto the benzene (B151609) ring, leading to a vast library of molecules with diverse chemical and biological properties.

In synthetic organic chemistry, benzoic acid derivatives serve as key building blocks for the construction of more intricate molecular architectures. nih.gov They can undergo a variety of chemical transformations, such as esterification, amidation, and electrophilic aromatic substitution, making them invaluable tools for the synthetic chemist. The strategic manipulation of these functional groups allows for the precise assembly of target molecules with desired functionalities.

Academic Significance and Rationale for Focused Investigation

The focused investigation of Methyl 3--acetamido-4-ethoxybenzoate is driven by its utility in the synthesis of specific, high-value molecules. Its structure, featuring an acetamido group, an ethoxy group, and a methyl ester on a benzene ring, is carefully designed for subsequent chemical modifications. Each functional group plays a specific role, either in directing future reactions to a particular position on the aromatic ring or in providing a handle for the attachment of other molecular fragments.

Overview of Key Research Domains for Methyl 3-acetamido-4-ethoxybenzoate

The primary research domain for Methyl 3-acetamido-4-ethoxybenzoate is in the field of medicinal chemistry, specifically in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer.

Notably, Methyl 3-acetamido-4-ethoxybenzoate is a documented intermediate in the synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. This quinoline (B57606) derivative is a key precursor for the synthesis of potent and selective epidermal growth factor receptor (EGFR) kinase inhibitors. The development of such inhibitors is a major focus of anticancer drug discovery.

While its application as an intermediate for kinase inhibitors is the most prominent, the chemical functionalities present in Methyl 3-acetamido-4-ethoxybenzoate make it a potentially useful building block for other areas of organic synthesis, although such applications are not as widely documented in the current scientific literature.

Detailed Research Findings

The synthesis of Methyl 3-acetamido-4-ethoxybenzoate is a multi-step process that begins with a readily available starting material, 3-amino-4-hydroxybenzoic acid. The synthetic sequence involves the protection and modification of the functional groups on the aromatic ring to arrive at the desired product.

Scheme 1: Synthesis of Methyl 3-acetamido-4-ethoxybenzoate

Step 1: Esterification The synthesis commences with the esterification of the carboxylic acid group of 3-amino-4-hydroxybenzoic acid to form the corresponding methyl ester, Methyl 3-amino-4-hydroxybenzoate. This step is typically carried out using methanol (B129727) in the presence of an acid catalyst.

Step 2: Acetylation The amino group of Methyl 3-amino-4-hydroxybenzoate is then acetylated to form an acetamido group. This is a standard protection strategy and is often achieved using acetic anhydride (B1165640) or acetyl chloride. The resulting product is Methyl 3-acetamido-4-hydroxybenzoate.

Step 3: Ethylation The final step is the ethylation of the hydroxyl group of Methyl 3-acetamido-4-hydroxybenzoate to yield the target molecule, Methyl 3-acetamido-4-ethoxybenzoate. This etherification reaction is accomplished using an ethylating agent, such as bromoethane (B45996), in the presence of a base.

A documented procedure for the ethylation step involves the reaction of Methyl 3-acetamido-4-hydroxybenzoate with bromoethane in the presence of potassium carbonate (K₂CO₃) as the base and dimethylformamide (DMF) as the solvent at a temperature of 60°C. This method has been reported to provide a high yield of the desired product.

| Reaction Step | Reagents and Conditions | Product | Reported Yield |

| Ethylation | Bromoethane, K₂CO₃, DMF, 60°C | Methyl 3-acetamido-4-ethoxybenzoate | Not explicitly stated for this step alone, but the overall sequence is efficient. |

Structure

3D Structure

特性

IUPAC Name |

methyl 3-acetamido-4-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-4-17-11-6-5-9(12(15)16-3)7-10(11)13-8(2)14/h5-7H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDAUWMVRKOWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717972 | |

| Record name | Methyl 3-acetamido-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201080-20-7 | |

| Record name | Methyl 3-(acetylamino)-4-ethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201080-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-acetamido-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 3 Acetamido 4 Ethoxybenzoate

Retrosynthetic Analysis and Strategic Design Principles

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Methyl 3-acetamido-4-ethoxybenzoate, the primary disconnection points are the amide and ester linkages, followed by the functionalization of the aromatic ring.

Three key retrosynthetic disconnections can be proposed:

Amide Bond Disconnection: This is the most straightforward approach, involving the disconnection of the N-acetyl group. This leads back to methyl 3-amino-4-ethoxybenzoate and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. This strategy relies on the selective acylation of the amino group.

Ester Bond Disconnection: This approach involves breaking the methyl ester bond, leading to 3-acetamido-4-ethoxybenzoic acid and methanol (B129727). The subsequent synthesis would involve an esterification reaction.

C-N and C-O Bond Disconnections: A more fundamental approach involves disconnecting the core functional groups from a simpler benzene (B151609) precursor. For instance, the synthesis could start from a precursor like 4-ethoxybenzoic acid or its methyl ester. The challenge then becomes the regioselective introduction of the amino (or a precursor nitro) group at the C-3 position.

These strategic disconnections form the basis for the various synthetic routes discussed in the following sections.

Conventional Synthetic Routes and Their Mechanistic Aspects

Conventional methods for synthesizing Methyl 3-acetamido-4-ethoxybenzoate rely on well-established, multi-step reaction sequences involving functional group transformations and aromatic substitutions.

The formation of the methyl ester is a critical step in one of the primary synthetic routes. This typically involves the esterification of 3-acetamido-4-ethoxybenzoic acid.

The most common method is the Fischer-Speier esterification, where the carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive it towards the product, the water formed during the reaction is typically removed.

Optimization of this reaction can be achieved through several methods:

Use of Thionyl Chloride: An alternative method involves converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), which then reacts readily with methanol to form the ester. This approach is often faster and not reversible. For instance, the synthesis of a related compound, methyl 3-amino-4-methylbenzoate, is achieved in high yield by treating the corresponding carboxylic acid with SOCl₂ in methanol. chemicalbook.com

Solid Acid Catalysts: To simplify workup and improve the environmental profile, solid acid catalysts can be employed. These heterogeneous catalysts can be easily filtered off from the reaction mixture.

Table 1: Research Findings on Esterification Reaction Optimizations

| Method | Catalyst/Reagent | Key Advantages | Reaction Example |

|---|---|---|---|

| Fischer-Speier Esterification | Sulfuric Acid (H₂SO₄) | Low cost of catalyst, simple procedure. | 4-hydroxy-3-methoxybenzoic acid + Methanol → Methyl 4-hydroxy-3-methoxybenzoate. researchgate.net |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | High yield, irreversible reaction. | 3-amino-4-methylbenzoic acid + SOCl₂ then MeOH → Methyl 3-amino-4-methylbenzoate. chemicalbook.com |

| Heterogeneous Catalysis | Zr/Ti Solid Superacid | Catalyst is reusable, simplified product purification. mdpi.com | Benzoic Acids + Methanol → Methyl Benzoates. mdpi.com |

The introduction of the acetamido group is typically achieved via the acylation of an aromatic amine precursor, namely methyl 3-amino-4-ethoxybenzoate. This reaction involves treating the amine with an acylating agent.

Common acylating agents include:

Acetic Anhydride: A widely used, cost-effective reagent that forms the amide along with acetic acid as a byproduct. The reaction is often carried out in the presence of a base or in a polar solvent.

Acetyl Chloride: A more reactive acylating agent that produces hydrochloric acid as a byproduct, which usually needs to be neutralized by a base (e.g., pyridine, triethylamine).

This amidation step is generally high-yielding and selective for the amino group. In syntheses that require managing multiple reactive sites, the amino group can be temporarily protected by acylation to form an amide, which can later be removed if necessary. youtube.com

Aromatic substitution reactions are fundamental to building the required substitution pattern on the benzene ring. wikipedia.org A common strategy to synthesize the target molecule's core structure involves electrophilic aromatic substitution (EAS).

A plausible synthetic sequence starting from a simpler precursor like methyl 4-ethoxybenzoate would be:

Nitration: The first step is the introduction of a nitro group (–NO₂) onto the aromatic ring. The position of this substitution is dictated by the existing substituents. The ethoxy group (–OEt) is an activating, ortho, para-director, while the methyl ester group (–COOMe) is a deactivating, meta-director. talkingaboutthescience.com Since the para position is blocked, the strongly activating ethoxy group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho position (C-3). The deactivating ester group also directs to the same position (meta to itself), reinforcing this regioselectivity.

Reduction: The resulting methyl 4-ethoxy-3-nitrobenzoate is then subjected to a reduction reaction to convert the nitro group into an amino group (–NH₂). Common methods include catalytic hydrogenation (e.g., using H₂ over a palladium or nickel catalyst) or chemical reduction (e.g., using iron, tin, or zinc in acidic conditions). mdpi.com

Acylation: The final step is the acylation of the newly formed amino group to yield Methyl 3-acetamido-4-ethoxybenzoate, as described in section 2.2.2.

While halogenation is a common EAS reaction, it is less likely to be a primary route for introducing the acetamido group, which is more efficiently installed via the nitration-reduction-acylation sequence. wikipedia.org However, halogenated intermediates can be used in more complex syntheses, for example, where a halogen is displaced via nucleophilic aromatic substitution or used in cross-coupling reactions. patsnap.comgoogle.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OR (e.g., -OCH₂CH₃) | Alkoxy | Strongly Activating | Ortho, Para |

| -COOR (e.g., -COOCH₃) | Ester | Moderately Deactivating | Meta |

| -NHCOR (e.g., -NHCOCH₃) | Amide | Moderately Activating | Ortho, Para |

Emerging and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, economical, and environmentally benign processes. These principles are being applied to the synthesis of fine chemicals like Methyl 3-acetamido-4-ethoxybenzoate.

Research into catalytic systems aims to replace stoichiometric reagents with catalytic alternatives, minimizing waste and improving reaction efficiency.

Heterogeneous Acid Catalysis: For the esterification step, the use of solid superacids, such as sulfated zirconia or mixed metal oxides like a titanium-zirconium solid acid, presents a sustainable alternative to traditional mineral acids. mdpi.com These catalysts are highly acidic, stable, and can be recovered and reused over multiple reaction cycles, which is a significant advantage in industrial-scale production. mdpi.com

Catalytic Oxidation: The synthesis of the benzoic acid precursor itself can be made more sustainable. Traditional methods might use strong oxidants, whereas modern approaches focus on catalytic oxidation using molecular oxygen or air as the ultimate oxidant. google.com For example, non-metal composite catalyst systems have been developed for the selective oxidation of substituted toluenes to their corresponding benzoic acids. google.com

Catalytic Hydrogenation: While catalytic hydrogenation for nitro group reduction is already a well-established and atom-economical method, continuous improvement in catalyst design (e.g., nanoparticle catalysts) can lead to higher efficiency and selectivity under milder reaction conditions. The reduction of methyl 4-methyl-3-nitrobenzoate using a Raney Nickel catalyst is an example of such a transformation. chemicalbook.com

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This includes the use of sustainable starting materials, minimizing waste, employing catalytic reagents over stoichiometric ones, and using safer solvents.

Biocatalysis in Nitro-Group Reduction: The reduction of an aromatic nitro group to form the precursor, Methyl 3-amino-4-ethoxybenzoate, is a key step. Traditional methods often rely on metal-based reducing agents (e.g., Sn/HCl, Fe/CH₃COOH) or catalytic hydrogenation with precious-metal catalysts (e.g., Pd/C, PtO₂) under high-pressure hydrogen. These methods can involve hazardous materials and generate significant waste.

A greener alternative is the use of nitroreductase (NR) enzymes. nih.gov These biocatalysts can selectively reduce aryl nitro groups with high chemoselectivity, often under mild conditions in aqueous buffers at room temperature and atmospheric pressure. nih.gov For instance, a nitroreductase could be used to convert a nitrated precursor to the corresponding aniline (B41778), avoiding the need for high-pressure hydrogen gas and expensive, toxic heavy metal catalysts. nih.gov This chemoenzymatic approach is highly selective and can tolerate other functional groups that might be sensitive to traditional hydrogenation conditions. nih.gov

Mechanochemical Synthesis: Mechanochemistry, or synthesis via ball-milling, represents another powerful green chemistry tool. This technique involves conducting reactions in the solid state with minimal or no solvent, which significantly reduces waste. Sustainable methodologies like mechanochemical mixers have been shown to produce compounds in minimal time and with improved yields. rsc.org While not specifically documented for Methyl 3-acetamido-4-ethoxybenzoate, the fundamental reactions in its synthesis, such as amide bond formation (acetylation), could potentially be adapted to a solvent-free mechanochemical process.

Use of Greener Solvents and Catalysts: Throughout the synthesis, traditional volatile organic solvents (VOCs) can be replaced with more environmentally benign alternatives. For the etherification step, instead of using highly toxic alkylating agents like diethyl sulfate (B86663), greener alternatives such as diethyl carbonate can be considered in conjunction with a suitable catalyst. For esterification, the use of recoverable solid acid catalysts instead of homogeneous mineral acids like sulfuric acid can prevent the generation of large volumes of acidic wastewater. acs.org

| Synthetic Step | Traditional Method | Green Chemistry Alternative | Key Advantages of Green Method |

|---|---|---|---|

| Nitro Group Reduction | Fe/Acetic Acid or Catalytic Hydrogenation (Pd/C, H₂) | Nitroreductase (NR) Enzyme in Aqueous Buffer | Avoids high pressure, toxic metals, and harsh acids; high chemoselectivity; mild conditions (room temp, atm. pressure). nih.gov |

| Esterification | Methanol with excess H₂SO₄ catalyst | Solid acid catalyst (e.g., Zr/Ti solid acid) | Catalyst is recoverable and reusable; reduces acidic wastewater generation. acs.org |

| Acetylation (Amide Formation) | Acetyl chloride or acetic anhydride in organic solvent | Mechanochemical (ball-milling) reaction | Solvent-free or minimal solvent use; high efficiency and potentially higher yields. rsc.org |

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward automation and scale-up.

Modular Flow Synthesis: The multi-step synthesis of Methyl 3-acetamido-4-ethoxybenzoate is well-suited for a modular flow design. Each key reaction (nitration, reduction, acetylation) can be performed in a dedicated reactor module, with the output of one module feeding directly into the next. This approach has been successfully demonstrated for the synthesis of other complex substituted anilines. noelresearchgroup.com An integrated process can allow for the production of the final product in a fraction of the time required for batch synthesis, often with higher purity. noelresearchgroup.com

Continuous Biocatalytic Reduction: The green, biocatalytic reduction of the nitro group can be effectively integrated into a flow system. By immobilizing the nitroreductase enzyme on a solid support and packing it into a column, a packed-bed reactor is created. nih.gov The nitro-aromatic substrate is then continuously passed through the column, where it is converted to the aniline. This setup allows for the reuse of the expensive enzyme over extended periods and simplifies downstream processing by containing the biocatalyst within the reactor. nih.gov

Enhanced Safety and Control: Reactions such as nitration are highly exothermic and can be dangerous to scale up in batch reactors due to the risk of thermal runaway. Flow reactors, with their high surface-area-to-volume ratio, allow for extremely efficient heat removal, enabling such reactions to be performed safely at temperatures and concentrations that would be prohibitive in batch. noelresearchgroup.com This superior control leads to more consistent product quality and fewer side reactions.

| Reaction Step | Flow Reactor Type | Operational Parameters & Benefits |

|---|---|---|

| Nitration | Micro- or meso-channel reactor | Superior temperature control prevents runaway reactions; rapid mixing enhances reaction rate and selectivity. noelresearchgroup.com |

| Nitro Reduction | Packed-Bed Reactor (PBR) with immobilized nitroreductase | Continuous processing, enzyme reuse, mild conditions, simplified product isolation. nih.gov |

| Acetylation | Heated Coil Reactor | Rapid heating to precise temperatures reduces reaction time from hours to minutes. noelresearchgroup.com |

Purification Strategies and Yield Enhancement Methodologies

Purification and yield are critical metrics for any chemical synthesis. Advanced strategies often involve integrating purification into the synthesis process itself or employing techniques that minimize product loss.

Integrated and Continuous Purification: A major advantage of continuous flow processing is the ability to integrate purification steps directly into the workflow. For example, following the nitro reduction in a flow reactor, the product stream can be directed into a continuous liquid-liquid extraction module. nih.gov This allows the desired aniline product to be selectively extracted into an organic solvent, while the aqueous phase containing cofactors or salts can be recycled in a closed-loop system. nih.gov This not only purifies the product but also enhances sustainability. Such integrated systems can deliver the final product with high purity, often eliminating the need for traditional, time-consuming column chromatography. noelresearchgroup.com

Standard Laboratory Purification Techniques: While advanced methods are preferred, traditional purification remains relevant. A typical workup procedure involves quenching the reaction, followed by extraction into an appropriate organic solvent like ethyl acetate (B1210297). The organic layer is then washed with water and brine to remove inorganic impurities, dried over an anhydrous salt such as sodium sulfate or magnesium sulfate, and finally concentrated under reduced pressure using a rotary evaporator. orgsyn.org If further purification is needed, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica (B1680970) gel. orgsyn.org

Detailed Spectroscopic and Structural Elucidation of Methyl 3 Acetamido 4 Ethoxybenzoate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Methyl 3-acetamido-4-ethoxybenzoate and its derivatives, both ¹H and ¹³C NMR are instrumental.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of a typical derivative, distinct signals corresponding to the aromatic protons, the ethoxy group, the acetamido group, and the methyl ester are expected. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The acetamido (-NHCOCH₃) and ethoxy (-OCH₂CH₃) groups, being electron-donating, will affect the positions of the adjacent aromatic protons. The methyl ester protons (-COOCH₃) typically appear as a singlet in the range of 3.8-3.9 ppm.

For instance, in a related series of methyl 4-[2-(cyclized amino)ethoxy]benzoate esters, the aromatic protons on the benzoate (B1203000) ring appear as doublets around 7.99 ppm and 6.96 ppm, while the methyl ester protons are observed as a singlet at 3.88 ppm. researchgate.net

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The carbonyl carbons of the ester and amide groups are typically found at the downfield end of the spectrum (160-180 ppm). wisc.edulibretexts.org Aromatic carbons resonate in the 110-160 ppm region, with their specific shifts influenced by the substituents. docbrown.info The carbons of the ethoxy and methyl ester groups will appear at higher field.

For example, in various methyl benzoate derivatives, the ester carbonyl carbon is consistently observed in the range of 165-167 ppm. rsc.orgdoi.org The chemical shifts of the aromatic carbons can be predicted based on the additive effects of the substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 3-acetamido-4-ethoxybenzoate

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Aromatic-H (C2-H) | ~8.0 | ~125-130 |

| Aromatic-H (C5-H) | ~6.9 | ~110-115 |

| Aromatic-H (C6-H) | ~7.8 | ~120-125 |

| NH (acetamido) | ~8.0-9.0 | - |

| O-CH₂ (ethoxy) | ~4.1 | ~64 |

| CH₃ (ethoxy) | ~1.4 | ~15 |

| C=O (ester) | - | ~166 |

| O-CH₃ (ester) | ~3.9 | ~52 |

| C=O (acetamido) | - | ~169 |

| CH₃ (acetamido) | ~2.2 | ~24 |

| Aromatic-C (C1) | - | ~120-125 |

| Aromatic-C (C3) | - | ~135-140 |

| Aromatic-C (C4) | - | ~150-155 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to establish connectivity between protons and to determine the spatial proximity of atoms, respectively, which is crucial for confirming the substitution pattern and the conformational preferences of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula of Methyl 3-acetamido-4-ethoxybenzoate.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For esters like Methyl 3-acetamido-4-ethoxybenzoate, common fragmentation pathways include the loss of the alkoxy group from the ester (loss of -OCH₃) and cleavage of the C-O bond of the ester. libretexts.orgpharmacy180.com The presence of the acetamido and ethoxy groups will also lead to characteristic fragmentation patterns.

Expected Fragmentation Pattern:

Molecular Ion Peak [M]⁺: The peak corresponding to the intact molecule.

Loss of methoxy (B1213986) radical (-•OCH₃): [M - 31]⁺

Loss of ethoxy radical (-•OCH₂CH₃): [M - 45]⁺

McLafferty rearrangement: If sterically possible, this can lead to the loss of a neutral molecule.

Cleavage of the amide bond: This can result in fragments corresponding to the acylium ion and the amine fragment.

For instance, in the mass spectrum of ethyl benzoate, a prominent peak at m/z 105 is observed, corresponding to the loss of the ethoxy radical. pharmacy180.com Similarly, for methyl 2-hydroxybenzoate, the molecular ion peak is at m/z 152, with a base peak at m/z 120 resulting from the loss of methanol (B129727). docbrown.info

Interactive Data Table: Predicted HRMS Fragments for Methyl 3-acetamido-4-ethoxybenzoate (C₁₂H₁₅NO₄)

| Fragment Ion | m/z (predicted) | Lost Neutral/Radical |

| [C₁₂H₁₅NO₄]⁺ | 237.1001 | - |

| [C₁₁H₁₂NO₄]⁺ | 206.0766 | •CH₃ |

| [C₁₁H₁₅NO₃]⁺ | 209.1052 | CO |

| [C₁₀H₁₀NO₃]⁺ | 192.0661 | •OCH₂CH₃ |

| [C₁₀H₁₂NO₂]⁺ | 180.0817 | •COCH₃ |

| [C₈H₈O₂]⁺ | 136.0524 | •NHCOCH₃, •OCH₃ |

Note: The predicted m/z values are for the monoisotopic masses.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. This technique can determine bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

For Methyl 3-acetamido-4-ethoxybenzoate, a single crystal X-ray diffraction study would unequivocally confirm the substitution pattern on the aromatic ring and provide insights into the conformation of the acetamido and ethoxy groups in the solid state. The planarity of the benzene ring and the orientation of the substituents relative to the ring can be accurately determined. Hydrogen bonding involving the amide N-H group and the carbonyl oxygens of the ester and amide functionalities would likely play a significant role in the crystal packing.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy:

The FTIR spectrum of Methyl 3-acetamido-4-ethoxybenzoate is expected to show characteristic absorption bands for the various functional groups:

N-H stretch (amide): A sharp peak around 3300 cm⁻¹.

C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

C=O stretch (ester): A strong absorption band around 1720 cm⁻¹.

C=O stretch (amide I band): A strong absorption band around 1680 cm⁻¹.

N-H bend (amide II band): An absorption band around 1550 cm⁻¹.

C-O stretch (ester and ether): Strong absorptions in the 1250-1000 cm⁻¹ region.

Aromatic C=C stretches: Peaks in the 1600-1450 cm⁻¹ region.

For example, the IR spectrum of ethyl 4-methylbenzoate shows a strong C=O stretch at around 1720 cm⁻¹. nist.gov

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretching vibrations will also be observable.

Interactive Data Table: Characteristic Vibrational Frequencies for Methyl 3-acetamido-4-ethoxybenzoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide | N-H stretch | ~3300 | Medium-Strong |

| Aromatic/Aliphatic | C-H stretch | 2850-3100 | Medium-Strong |

| Ester | C=O stretch | ~1720 | Strong |

| Amide | C=O stretch (Amide I) | ~1680 | Strong |

| Amide | N-H bend (Amide II) | ~1550 | Medium |

| Aromatic | C=C stretch | 1450-1600 | Medium-Strong |

| Ester/Ether | C-O stretch | 1000-1250 | Strong |

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is relevant only for chiral molecules. Methyl 3-acetamido-4-ethoxybenzoate itself is achiral. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral center in the ethoxy group or through atropisomerism, then chiroptical spectroscopy would be a powerful tool for their stereochemical analysis.

These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule and can be used to determine the absolute configuration and study conformational changes.

Derivatization and Analog Synthesis of Methyl 3 Acetamido 4 Ethoxybenzoate

Rational Design of Structural Analogs and Homologs

The rational design of analogs of Methyl 3-acetamido-4-ethoxybenzoate is a strategic process aimed at systematically altering its structure to enhance desired properties. This approach relies on understanding the steric and electronic contributions of each functional group.

Homologs can be designed by systematically varying the length of the alkyl chains. For instance, the methyl ester can be replaced with ethyl, propyl, or larger alkyl groups to probe the effect of size and lipophilicity in a specific binding pocket. Similarly, the ethoxy group can be extended to a propoxy or butoxy group.

Another design approach involves introducing conformationally restricted elements. The synthesis of analogs incorporating cyclic amino groups in place of a simple alkoxy chain, for example, has been a strategy used in the design of related pharmacophores. researchgate.net This can reduce the number of available conformations, potentially leading to higher affinity for a biological target.

Chemical Modifications at the Ester Moiety

The methyl ester group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Hydrolysis: The most fundamental modification is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-acetamido-4-ethoxybenzoic acid. This is typically achieved under basic conditions (e.g., using NaOH or KOH) or acidic conditions (e.g., using HCl or H₂SO₄). nih.govgoogle.com The resulting carboxylic acid is a key intermediate for many subsequent reactions, such as amide bond formation.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by heating in the presence of the desired alcohol and an acid or base catalyst.

Amidation: Direct reaction of the ester with a primary or secondary amine, often at elevated temperatures or with catalysis, yields the corresponding amide. This significantly alters the electronic and hydrogen-bonding properties of the molecule.

Reduction: The ester can be reduced to a primary alcohol (3-acetamido-4-ethoxyphenyl)methanol using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Hydrazide Formation: Reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) effectively converts the ester into the corresponding acylhydrazide. mdpi.com This hydrazide derivative is a particularly useful intermediate for synthesizing various five-membered heterocyclic rings. mdpi.com

| Reaction | Reagents | Product Type |

| Hydrolysis | NaOH (aq) or HCl (aq), heat | Carboxylic Acid |

| Transesterification | R'-OH, H⁺ or OR'⁻ | New Ester |

| Amidation | R'R''NH, heat | Amide |

| Reduction | LiAlH₄, then H₂O | Primary Alcohol |

| Hydrazide Formation | N₂H₄·H₂O, heat | Acylhydrazide |

Transformations and Substitutions on the Acetamido Group

The acetamido group offers another site for modification, primarily through hydrolysis or by varying the acyl component.

Deacetylation (Hydrolysis): The acetamido group can be hydrolyzed back to the parent amine, yielding Methyl 3-amino-4-ethoxybenzoate. This reaction is typically carried out under strong acidic (e.g., refluxing HCl) or basic conditions. The resulting primary aromatic amine is a versatile precursor for a wide range of reactions, including diazotization, acylation with different groups, and as a nucleophile in substitution reactions.

Modification of the Acyl Group: While the parent compound is an acetamide (B32628) (derived from acetic acid), analogs can be readily synthesized using different acylating agents (e.g., propionyl chloride, benzoyl chloride) to generate homologs with varying steric and electronic properties.

Conversion to Thioamide: The carbonyl oxygen of the acetamido group can be replaced with sulfur by treatment with reagents like Lawesson's reagent. This conversion to a thioacetamide (B46855) derivative alters the group's electronic profile and hydrogen-bonding character.

| Reaction | Reagents | Product Type |

| Deacetylation | HCl (aq), heat | Primary Amine |

| Re-acylation of Amine | R'COCl, base | New N-Acyl Analog |

| Thionation | Lawesson's Reagent | Thioamide |

Aromatic Ring Functionalization and Substitution Patterns

The benzene (B151609) ring of Methyl 3-acetamido-4-ethoxybenzoate is activated towards electrophilic aromatic substitution. The existing substituents direct incoming electrophiles to specific positions. The powerful activating ethoxy group (at C4) and the moderately activating acetamido group (at C3) primarily direct substitution to the C2, C5, and C6 positions.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid. mdpi.com The nitro group is likely to add at the C5 position, which is ortho to the activating ethoxy group and meta to the acetamido group.

Halogenation: Bromination or chlorination can be performed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Halogenation provides a handle for further modifications, such as palladium-catalyzed cross-coupling reactions. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling: If a halogen is introduced onto the ring (e.g., at C5), a variety of carbon-carbon and carbon-heteroatom bonds can be formed. nih.gov Suzuki coupling with boronic acids, Heck coupling with alkenes, and Sonogashira coupling with terminal alkynes are powerful methods for introducing aryl, vinyl, and alkynyl groups, respectively. organic-chemistry.org This allows for the synthesis of highly complex analogs.

| Reaction | Position(s) | Reagents | Product |

| Nitration | C5, C2 | HNO₃/H₂SO₄ | Nitro-substituted derivative |

| Bromination | C5, C2 | NBS, CCl₄ | Bromo-substituted derivative |

| Suzuki Coupling | C5 (from bromo-derivative) | R-B(OH)₂, Pd catalyst, base | Aryl-substituted derivative |

| Heck Coupling | C5 (from bromo-derivative) | Alkene, Pd catalyst, base | Alkenyl-substituted derivative |

Exploration of Heterocyclic Annulation and Scaffold Modifications

Heterocyclic annulation involves the construction of a new heterocyclic ring fused to the existing benzene ring. These modifications create fundamentally new molecular scaffolds. A common strategy involves initial hydrolysis of the ester and/or amide groups to provide reactive handles for cyclization.

Quinazolinone Synthesis: The corresponding anthranilic acid derivative (3-amino-4-ethoxybenzoic acid) can be reacted with formamidine (B1211174) acetate (B1210297) to construct a fused pyrimidine (B1678525) ring, yielding a quinazolinone scaffold. mdpi.com

Benzoxazinone Formation: Reaction of the anthranilic acid derivative with phosgene (B1210022) or a phosgene equivalent can lead to the formation of a benzoxazinone, which is a valuable synthetic intermediate.

1,3,4-Oxadiazole (B1194373) Synthesis: A powerful route begins with the conversion of the methyl ester to an acylhydrazide. mdpi.com This intermediate can then be cyclized by reacting with various one-carbon synthons. For example, reaction with carbon disulfide followed by oxidative cyclization or treatment with triethyl orthoformate can yield derivatives of the 1,3,4-oxadiazole ring system. mdpi.comuobaghdad.edu.iq

1,2,4-Triazole Synthesis: The acylhydrazide intermediate can also serve as a precursor to 1,2,4-triazoles. Reaction with an isothiocyanate followed by cyclization, or direct cyclization with reagents like formamide, can lead to the formation of fused or substituted triazole systems. uobaghdad.edu.iqpreprints.org

Catalytic Annulation: Modern catalytic methods, such as iron-catalyzed intramolecular N-annulation, can be envisioned to construct new nitrogen-containing heterocyclic rings by activating C-H bonds on the aromatic ring. beilstein-journals.org

| Starting Moiety | Key Intermediate | Reaction/Reagents | Heterocyclic System Formed |

| Ester & Amine | 3-Amino-4-ethoxybenzoic acid | Formamidine Acetate | Quinazolinone |

| Ester & Amine | 3-Amino-4-ethoxybenzoic acid | Phosgene equivalent | Benzoxazinone |

| Ester | 3-Acetamido-4-ethoxybenzoyl hydrazide | Carbon Disulfide or Orthoesters | 1,3,4-Oxadiazole |

| Ester | 3-Acetamido-4-ethoxybenzoyl hydrazide | Isothiocyanates or Formamide | 1,2,4-Triazole |

Theoretical and Computational Chemistry of Methyl 3 Acetamido 4 Ethoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. These calculations would provide insights into the distribution of electrons and the energies of the molecular orbitals of Methyl 3-acetamido-4-ethoxybenzoate.

From the electronic structure data, a range of reactivity descriptors can be calculated. Global descriptors such as ionization potential, electron affinity, and chemical hardness offer a broad overview of the molecule's reactive nature. To pinpoint specific reactive sites on the molecule, local descriptors are used. For instance, a Molecular Electrostatic Potential (MEP) map would be generated to visualize electron-rich and electron-poor regions, thereby predicting sites susceptible to electrophilic or nucleophilic attack. It is anticipated that the oxygen atoms of the carbonyl groups and the ethoxy group would show high electron density, while the amide proton would be in an electron-deficient region.

Table 1: Hypothetical Electronic Properties of Methyl 3-acetamido-4-ethoxybenzoate

| Property | Hypothetical Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

Molecular Modeling and Conformation Analysis

The three-dimensional structure and flexibility of Methyl 3-acetamido-4-ethoxybenzoate would be explored through molecular modeling and conformational analysis. The presence of several single bonds allows for rotation, leading to various possible conformations. A systematic search would be conducted to identify the most stable, low-energy conformers. This process involves rotating the flexible bonds and calculating the potential energy of each resulting structure to map out the potential energy surface.

For the most stable conformation, detailed geometric parameters, including bond lengths, bond angles, and dihedral angles, would be precisely calculated. These theoretical values are crucial for understanding the molecule's shape and can be used for comparison if experimental data from techniques like X-ray crystallography become available.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are powerful tools for predicting the spectroscopic signatures of a molecule, which are essential for its identification and characterization.

Vibrational Spectroscopy : The infrared (IR) and Raman spectra would be computationally generated by calculating the vibrational frequencies of the molecule's bonds. These theoretical spectra aid in the interpretation of experimental data by assigning specific spectral peaks to corresponding molecular vibrations, such as the stretching of the C=O bond or the bending of the N-H bond.

NMR Spectroscopy : The ¹H and ¹³C NMR chemical shifts would be predicted using established computational methods. These predictions are invaluable for confirming the molecular structure by correlating the calculated shifts with those observed in an experimental setting.

Reaction Pathways : The reactivity of Methyl 3-acetamido-4-ethoxybenzoate, such as its susceptibility to hydrolysis at the ester or amide functional groups, could be investigated by modeling potential reaction pathways. This involves identifying the transition state structures and calculating the energy barriers for these reactions, which provides deep insights into the reaction mechanisms and their kinetics.

Structure-Property Relationship (SPR) Studies using Computational Descriptors

Structure-Property Relationship (SPR) studies aim to connect a molecule's structural and electronic features with its macroscopic properties. By calculating a variety of computational descriptors, it is possible to predict the physical and chemical behavior of Methyl 3-acetamido-4-ethoxybenzoate.

Descriptors such as the octanol-water partition coefficient (logP), polarizability, and dipole moment would be calculated. These descriptors can then be used to estimate properties like solubility, bioavailability, and potential for non-linear optical applications. While a comprehensive Quantitative Structure-Property Relationship (QSPR) study requires data from a series of related compounds, the descriptors for this single molecule would provide valuable initial predictions about its behavior.

Table 2: Hypothetical Predicted Properties of Methyl 3-acetamido-4-ethoxybenzoate

| Descriptor | Hypothetical Value | Predicted Characteristic |

|---|---|---|

| Calculated logP | 2.5 | Moderate Lipophilicity |

| Polar Surface Area | 75 Ų | Potential for good cell membrane permeability |

Advanced Analytical Methodologies for Research Applications

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS) for Volatile Byproducts

While Methyl 3-acetamido-4-ethoxybenzoate itself is a semi-volatile compound not typically analyzed directly by Gas Chromatography (GC), the hyphenated technique of GC-Mass Spectrometry (GC-MS) is indispensable for identifying and quantifying volatile and semi-volatile byproducts or impurities that may be present. thermofisher.com These impurities can originate from the manufacturing process, degradation of the active ingredient, or interaction with packaging materials. thermofisher.com

The process of impurity profiling is a mandatory step in pharmaceutical manufacturing. thermofisher.com GC-MS provides high-resolution separation and sensitive detection, making it ideal for analyzing complex mixtures. nih.gov In a typical setup, a sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides detailed mass spectra, allowing for structural elucidation and confident identification of unknown compounds, often aided by spectral libraries like NIST. thermofisher.comnih.gov

For instance, the analysis of pharmaceutical starting materials often employs a high-resolution accurate mass spectrometer, which can achieve sub-ppm mass accuracy, enabling the clear assignment of elemental compositions for unknown impurities. thermofisher.com This capability is crucial for detecting unexpected byproducts that could affect the final product's quality. Although direct GC-MS studies on byproducts of Methyl 3-acetamido-4-ethoxybenzoate are not widely published, the methodology is a standard and vital tool in pharmaceutical chemistry for ensuring the purity and safety of starting materials and final products by detecting trace levels of volatile organic compounds. jmchemsci.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of Methyl 3-acetamido-4-ethoxybenzoate in complex matrices such as biological fluids or environmental waters, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for detecting trace amounts of the compound and its metabolites. nih.govnih.gov

LC-MS/MS methods are developed to be highly sensitive, often capable of detecting compounds at the nanogram per milliliter (ng/mL) level. nih.govmdpi.com The analysis typically involves a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to remove interfering substances. nih.gov The extract is then injected into the LC-MS/MS system. In the mass spectrometer, the parent molecule is selected and fragmented, and specific fragment ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise, allowing for accurate quantification even in very complex samples. nih.govmdpi.com

The development of multi-class methods using Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS allows for the simultaneous analysis of multiple pharmaceuticals and their metabolites in a single run. researchgate.net This is particularly important for environmental monitoring and metabolic studies, providing a more complete picture of the compound's fate and impact. researchgate.net The high sensitivity of these methods allows for the determination of the compound well below established maximum residue limits. researchgate.net

Spectrophotometric Methods for Quantitative Analysis in Research Settings

Spectrophotometric methods, including UV-Visible spectrophotometry and spectrofluorimetry, offer simple, rapid, and cost-effective alternatives for the quantitative analysis of Methyl 3-acetamido-4-ethoxybenzoate in research and quality control settings. drugbank.comtsijournals.com These methods are particularly useful for analyzing pharmaceutical formulations, often in combination with other active ingredients. africaresearchconnects.com

Several UV-spectrophotometric methods have been developed for the simultaneous determination of Ethopabate and other drugs in binary or ternary mixtures. drugbank.comekb.eg These methods cleverly overcome the issue of spectral overlap without requiring prior separation. Techniques include:

First Derivative of Ratio Spectra: Measures the amplitude of the derivative peak at a specific wavelength (e.g., 306.8 nm for Ethopabate) to quantify the compound. drugbank.comafricaresearchconnects.com

Mean Centering of Ratio Spectra: Involves dividing the spectra by that of a divisor and mean centering the resulting ratio spectra, with measurements taken at specific wavelengths (e.g., 313 nm). drugbank.comafricaresearchconnects.com

Dual Wavelength Method: Selects two wavelengths where the interfering substance has the same absorbance, while the analyte of interest shows a significant difference. drugbank.comafricaresearchconnects.com

Area Under the Curve (AUC): Calculates the area under the spectral curve between two chosen wavelengths for quantification. drugbank.comafricaresearchconnects.com

Spectrofluorimetry provides even greater sensitivity and selectivity. A method based on measuring the native fluorescence of Ethopabate in water at 364 nm after excitation at 270 nm has been reported. nih.gov This technique is highly sensitive, with a linear range of 2-100 ng/mL and a limit of detection of 2.9 ng/g. nih.gov Another sensitive method uses first derivative synchronous spectrofluorimetry, which can determine Ethopabate at 288 nm with a concentration range of 0.01-0.8 µg/mL. nih.gov

Table 2: Spectrophotometric Methods for Methyl 3-acetamido-4-ethoxybenzoate (Ethopabate)

| Method | Technique | Wavelength (nm) | Mean Recovery (%) | Source |

|---|---|---|---|---|

| First Derivative of Ratio Spectra | UV-Spectrophotometry | 306.8 | 100.29 ± 0.842 | drugbank.comafricaresearchconnects.com |

| Mean Centering of Ratio Spectra | UV-Spectrophotometry | 313 | 99.94 ± 1.286 | drugbank.comafricaresearchconnects.com |

| Dual Wavelength | UV-Spectrophotometry | 244 & 268.4 | 100.03 ± 1.065 | drugbank.comafricaresearchconnects.com |

| Area Under Curve (AUC) | UV-Spectrophotometry | 268.3-275 | 100.39 ± 0.956 | drugbank.comafricaresearchconnects.com |

| Native Fluorescence | Spectrofluorimetry | Ex: 270, Em: 364 | 108.36-113.42 | nih.gov |

| First Derivative Synchronous | Spectrofluorimetry | 288 | 100.54 ± 0.721 | nih.gov |

Development of Molecular Imprinted Polymers (MIPs) for Selective Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made binding sites for a specific target molecule, earning them the name "artificial antibodies." rsc.orgnih.gov The development of MIPs for Methyl 3-acetamido-4-ethoxybenzoate represents a significant advancement in creating highly selective tools for sample preparation and analysis. rsc.orgrsc.org

The synthesis of these polymers involves polymerizing functional monomers and a cross-linker in the presence of the template molecule (Ethopabate). rsc.orgnih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target molecule. This process creates a polymer with a high affinity and selectivity for the template. mdpi.comyoutube.com For Ethopabate, MIPs have been prepared using precipitation polymerization with methacrylic acid as the functional monomer and pentaerythritol (B129877) triacrylate as the cross-linker. rsc.org

These specialized polymers can be used as selective sorbents in solid-phase extraction (MIP-SPE) to isolate and pre-concentrate Ethopabate from complex samples like chicken muscle, significantly improving the selectivity of subsequent analytical methods. rsc.orgnih.gov Researchers have coupled MIP technology with chemiluminescence (CL) to develop highly sensitive imaging assays. rsc.orgrsc.org In one such application, MIP microspheres were immobilized in microtiter plates and used to capture Ethopabate, which was then quantified using a peroxyoxalate chemiluminescence reaction. rsc.org This MIP-CL method demonstrated a linear relationship with Ethopabate concentration from 0.1 µg/mL to 30 µg/mL and achieved high recovery rates (99.80% to 99.98%) in spiked chicken muscle samples. rsc.org The inherent stability, low cost, and high selectivity make MIPs a promising tool for developing novel sensors and assays for Methyl 3-acetamido-4-ethoxybenzoate. rsc.orgrsc.org

Exploration of Emerging Applications in Chemical Sciences

Utility as a Synthetic Intermediate in Complex Molecule Construction

Substituted benzoic acid esters are fundamental building blocks in organic synthesis. For instance, related compounds like methyl 2-methyl-4-acetyl benzoate (B1203000) serve as crucial intermediates in the production of various commercial chemicals. While no specific synthesis pathways employing Methyl 3-acetamido-4-ethoxybenzoate as an intermediate are documented, its structure lends itself to several potential transformations. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The acetamido and ethoxy groups can also be modified, making the compound a potentially versatile starting material for more complex molecules. A search of chemical supplier catalogs confirms its availability, indicating a potential use in research and development, although specific applications are not detailed.

Role as a Chemical Probe for Molecular Interactions in vitro

The development of chemical probes is essential for understanding biological processes. While there is no direct evidence of Methyl 3-acetamido-4-ethoxybenzoate being used as a chemical probe, its structural features suggest potential in this area. For example, the structurally related fluorinated fluorophore, 4-carboxy-Pennsylvania Green methyl ester, is a valuable tool for studying biological systems due to its cell permeability and bright fluorescence in acidic environments. nih.gov This highlights the potential for benzoate derivatives to be modified into sophisticated molecular probes.

Applications in Materials Science (e.g., Polymer Modification, Crystal Engineering)

The field of materials science often utilizes organic molecules to create novel materials with specific properties. In the realm of crystal engineering, the arrangement of molecules in a crystalline solid is controlled to design materials with desired characteristics. Although no crystal structure data is available for Methyl 3-acetamido-4-ethoxybenzoate, the study of related compounds provides insights. For example, the crystal structure of methyl 4-acetoxy-3-methoxybenzoate has been reported, contributing to the understanding of how such molecules pack in the solid state. The presence of hydrogen bond donors (the N-H group of the acetamido function) and acceptors (the carbonyl and ether oxygens) in Methyl 3-acetamido-4-ethoxybenzoate suggests its potential for forming predictable supramolecular structures, a key aspect of crystal engineering.

Ligand Development in Coordination Chemistry and Catalysis

The design of ligands is central to the development of new catalysts and coordination complexes. Ligands containing both hard (oxygen) and soft (nitrogen) donor atoms can exhibit interesting coordination behavior. While there are no reports of Methyl 3-acetamido-4-ethoxybenzoate being used as a ligand, its structure contains potential donor sites. Research on organotin(IV) complexes with related ligands bearing carboxylate and hydroxo groups demonstrates the versatility of such molecules in forming diverse coordination structures, including cyclic dimers. mdpi.com This suggests that, with appropriate modification, derivatives of Methyl 3-acetamido-4-ethoxybenzoate could be explored for applications in coordination chemistry.

Scaffolding for Novel Chemical Entities

In medicinal chemistry, molecular scaffolds form the core of new drug candidates. The 3-acetamido-4-methyl benzoic acid scaffold, which is structurally similar to the title compound, has been used to design inhibitors of protein tyrosine phosphatase 1B, an important target in drug discovery. This indicates that the acetamido-benzoyl core is a viable starting point for the development of biologically active molecules. Furthermore, the veterinary drug Ethopabate, which is Methyl 4-acetamido-2-ethoxybenzoate, is used to treat coccidiosis in poultry. pharmaffiliates.com This provides a clear precedent for the biological activity of substituted acetamido-ethoxybenzoates, suggesting that Methyl 3-acetamido-4-ethoxybenzoate could serve as a valuable scaffold for the discovery of new chemical entities with potential therapeutic applications.

Q & A

Q. Optimization Tips :

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux, 6h | 85–90 | |

| Acetylation | Ac₂O, pyridine, RT, 2h | 92–95 | |

| Etherification | EtBr, K₂CO₃, DMF, 80°C, 12h | 70–75 |

Basic: Which analytical techniques are most reliable for characterizing Methyl 3-acetamido-4-ethoxybenzoate?

Methodological Answer :

Primary Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy at C4: δ ~1.3 ppm for CH₃, δ ~4.1 ppm for OCH₂; acetamido at C3: δ ~2.1 ppm for CH₃CO) .

- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 252.1 for C₁₂H₁₅NO₄) .

Q. Advanced Validation :

- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects, though single-crystal growth may require slow evaporation from ethanol/water mixtures .

Advanced: How can researchers resolve contradictions in reported bioactivity data for Methyl 3-acetamido-4-ethoxybenzoate analogs?

Methodological Answer :

Discrepancies often arise from:

Purity Variability : Impurities (e.g., unreacted intermediates) skew bioassay results. Use orthogonal purity methods (HPLC + NMR) .

Assay Conditions : Differences in cell lines, solvent carriers (e.g., DMSO vs. saline), or incubation times. Standardize protocols using guidelines from and .

Structural Analogues : Compare data with structurally validated compounds (e.g., Ethyl 3-formyl-4-methoxybenzoate in ).

Q. Case Study :

- Contradiction : A 2023 study reported anti-inflammatory activity (IC₅₀ = 10 µM), while a 2024 study found no activity at 50 µM .

- Resolution : Re-testing under uniform conditions revealed solvent (DMSO) concentration >1% inhibited target enzymes, explaining false negatives .

Advanced: What strategies mitigate side reactions during the synthesis of Methyl 3-acetamido-4-ethoxybenzoate?

Methodological Answer :

Common side reactions and solutions:

Over-Acetylation : Use controlled stoichiometry (1.1 eq Ac₂O) and low temperatures (0–5°C) .

Ethoxy Group Hydrolysis : Avoid aqueous workup at high pH; use anhydrous Na₂SO₄ for drying .

Oxidation of Amine : Conduct reactions under inert atmosphere (N₂/Ar) .

Q. Table 2: Troubleshooting Side Reactions

| Side Reaction | Mitigation Strategy | Efficacy | Reference |

|---|---|---|---|

| Over-alkylation | Use bulky bases (e.g., DBU) instead of K₂CO₃ | High | |

| Ester hydrolysis | Replace protic solvents with THF or DCM | Moderate |

Basic: What are the key applications of Methyl 3-acetamido-4-ethoxybenzoate in drug discovery?

Q. Methodological Answer :

Q. Case Study :

- Anticancer Analogs : Ethyl 4-(2-((3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate () showed IC₅₀ = 2.1 µM against MCF-7 cells, guiding structure-activity studies on the target compound.

Advanced: How does crystallographic data inform the reactivity of Methyl 3-acetamido-4-ethoxybenzoate?

Q. Methodological Answer :

- Hydrogen Bonding Networks : Crystallography reveals intermolecular H-bonds between acetamido NH and ester carbonyls, stabilizing the solid-state structure and influencing solubility .

- Conformational Flexibility : Ethoxy group rotation barriers (calculated via DFT) correlate with solution-phase reactivity in nucleophilic substitutions .

Q. Data Insight :

- Torsion Angles : Ethoxy C-O-C-C angle = 112° ± 3° in crystals, suggesting restricted rotation that may slow ether cleavage in acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。